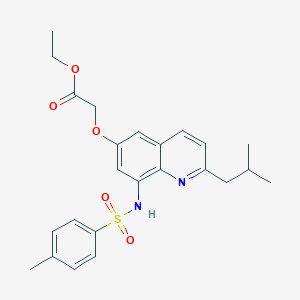

Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a compound with a somewhat similar structure, showcases the utilization of Lossen rearrangement for producing ureas and hydroxamic acids from carboxylic acids, demonstrating the intricate steps involved in synthesizing complex organic molecules (Thalluri et al., 2014).

Molecular Structure Analysis

Understanding the molecular structure is crucial for comprehending the behavior and reactivity of organic compounds. Techniques such as X-ray crystallography, NMR, IR, and mass spectral studies are employed for structural characterization. For example, the detailed structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was elucidated using these methods, highlighting the importance of structural analysis in organic chemistry (Jyothi et al., 2017).

Chemical Reactions and Properties

Chemical properties and reactions are defined by the functional groups present in the molecule. The study of ethyl (tributylstannyl)acetate adding chemoselectively to acylpyridinium salts illustrates how specific functional groups can direct the course of chemical reactions, leading to diverse functionalized pyridines (Dhar & Gluchowski, 1994).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are essential for their application and handling. For instance, the crystallization and solid-state analysis of ethyl acetate provided insights into its structural geometry and highlighted the presence of disorder in its crystal structure (Boese et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are influenced by molecular structure and external conditions. The reactivity of alkyl 2-(2-benzothiazolylsulfinyl)acetates in the sulfinyl-Knoevenagel reaction emphasizes the role of specific substituents in determining the chemical behavior of molecules (Du et al., 2012).

Scientific Research Applications

It is used in the synthesis of amino-5a-carba-deoxyhexopyranoses (Ogawa et al., 1992).

The compound is involved in the synthesis of α-isomalto-oligosaccharide derivatives and their protein conjugates (Eby, 1979).

It plays a role in studying the structural features of major and minor reaction products of ethyl 7-hydroxy-5-oxo-2 (Украинец et al., 2013).

This compound is utilized for treating ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5 (Ukrainets et al., 2013).

It serves as a useful compound for synthesizing N-heteroarylacetic esters (Iwao & Kuraishi, 1978).

Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate is a potent corrosion inhibitor for copper in nitric acid media (Zarrouk et al., 2014).

It is a fragrance ingredient in the structural group aryl alkyl alcohol simple acid esters (AAASAE) (Mcginty et al., 2012).

Ethyl-2-(2-methyl-quinolyloxy-8-(2,2,2-trifluoroethylsulfonamido))acetate is more fluorescent than Zinquin ester in detecting intracellular Zn2+ (Kimber et al., 2001).

Ethyl 1,2,3,4-tetrahydro-2-oxo-5-methoxy-1-naphthyl acetate (IIIb) has been synthesized for use in chemical research (Matsumoto & Suzuki, 1961).

The final compounds of this nature showed significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).

properties

IUPAC Name |

ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-(2-methylpropyl)quinolin-6-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5S/c1-5-30-23(27)15-31-20-13-18-8-9-19(12-16(2)3)25-24(18)22(14-20)26-32(28,29)21-10-6-17(4)7-11-21/h6-11,13-14,16,26H,5,12,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSCMZAFMIECJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408953 | |

| Record name | Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

316124-91-1 | |

| Record name | Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

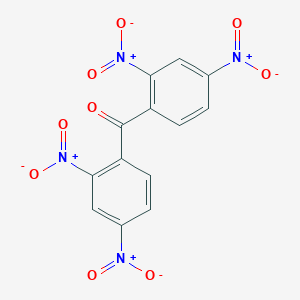

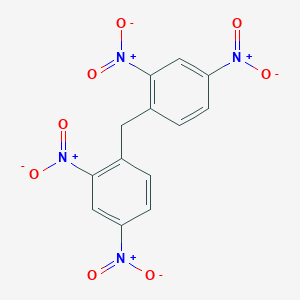

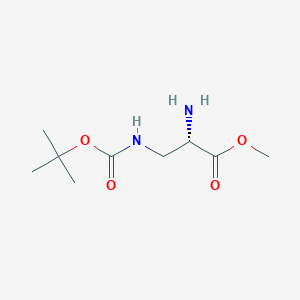

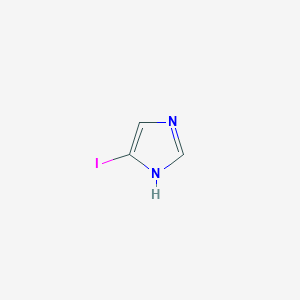

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.